molecular formula C14H16ClN3O2S B6535209 N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide CAS No. 1021263-30-8

N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide

Cat. No. B6535209
CAS RN: 1021263-30-8
M. Wt: 325.8 g/mol
InChI Key: NRONQYZAWQLIIG-UHFFFAOYSA-N
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Description

The compound “N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}cyclohexanecarboxamide” is a complex organic molecule. It contains several functional groups including a carboxamide, an oxadiazole ring, and a chlorothiophene ring. These functional groups suggest that the compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by their connection via the appropriate functional groups. The exact synthesis route would depend on the desired yield, cost, and other factors .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula and the known properties of its functional groups. The presence of the oxadiazole and chlorothiophene rings suggests that the compound might have a planar structure, while the cyclohexane ring would add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of the compound would be determined by its functional groups. The carboxamide group might be susceptible to hydrolysis, while the chlorothiophene could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and functional groups. For example, the presence of the polar carboxamide group might make the compound soluble in polar solvents .

Scientific Research Applications

Antimicrobial Applications

This compound is a part of the thiophene-pyrazole conjugates, which have been synthesized and studied for their potent antimicrobial properties . These compounds have shown excellent inhibition against tested organisms, making them a promising candidate for antimicrobial applications .

Antioxidant Applications

Thiophene-pyrazole conjugates, including this compound, have also been studied for their antioxidant properties . They have shown excellent DPPH radical scavenging potencies, which makes them potential candidates for antioxidant applications .

Synthesis of Bioactive Small Molecules

The compound is an important intermediate used in the synthesis of bioactive small molecules . It can be used to synthesize benzothiazepines, pyrazolines, isoxazolines, cylopropanes, oxadiazoles, etc .

Drug Development

The compound has potential applications in drug development. For instance, it is an important intermediate used in the synthesis of Rivaroxaban, a novel oral direct Factor Xa inhibitor .

Determination of Genotoxic Impurities

The compound can be used in the determination of genotoxic impurities in drug substances. For example, it has been used in the determination of 5-chlorothiophene-2-carbonylchloride (CTCC), a potential genotoxic impurity, in Rivaroxaban .

Research in Organic Synthesis

The compound, being a part of the thiophene-pyrazole conjugates, contributes to the field of organic synthesis. The synthesis of these conjugates and their derivatives is a worthwhile contribution in organic synthesis .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The compound could be of interest for further study, given the known biological activities of compounds containing oxadiazole rings. Potential areas of research could include exploring its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c15-11-7-6-10(21-11)8-12-17-18-14(20-12)16-13(19)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRONQYZAWQLIIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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